A Technical Guide to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid: A Key Intermediate in 5α-Reductase Inhibitors
A Technical Guide to 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic Acid: A Key Intermediate in 5α-Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid, a pivotal synthetic intermediate in the development of potent 5α-reductase inhibitors such as Finasteride and Dutasteride. This document collates available data on its chemical and physical characteristics, its implicit mechanism of action as a precursor to active pharmaceutical ingredients, and outlines relevant experimental protocols for its synthesis and biological evaluation. The information is presented to support further research and development in the field of androgen-related disorders.
Core Chemical and Physical Properties
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a synthetic steroid derivative belonging to the azasteroid class of compounds.[1] Its core structure is a modified androstane skeleton, featuring a nitrogen atom at the 4-position of the A-ring. This structural motif is crucial for its role as a precursor to 5α-reductase inhibitors.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₇NO₃ | [2] |
| Molecular Weight | 317.42 g/mol | [2] |
| Appearance | Off-white powder | [2][3] |
| Melting Point | 295-297 °C | [2] |
| Boiling Point | 527.3 °C at 760 mmHg | [2] |
| Density | 1.166 g/cm³ | [2] |
| Flash Point | 272.7 °C | [2] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| Refractive Index | 1.547 | [2] |
| pKa | 4.80 ± 0.60 (Predicted) | [2] |
| Solubility | Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly, Sonicated) | [2] |
| Storage Temperature | 2-8°C | [2] |
Mechanism of Action: A Precursor to 5α-Reductase Inhibition
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is primarily recognized for its role as a key intermediate in the synthesis of Finasteride and Dutasteride.[4][5] These drugs are potent inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[6][7]
While the intrinsic biological activity of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is not extensively reported, its structural similarity to known 4-azasteroid inhibitors suggests a potential for some level of 5α-reductase inhibition. For instance, Finasteride, which is synthesized from this intermediate, exhibits an IC50 of approximately 200 nM in a human hair follicle microassay.[8] The carboxylic acid moiety at the 17β-position is typically modified during the synthesis of the final drug product to enhance potency and pharmacokinetic properties.
Signaling Pathway of 5α-Reductase Action
The following diagram illustrates the enzymatic conversion of testosterone to dihydrotestosterone by 5α-reductase, the target of inhibitors derived from the topic compound.
Figure 1: Simplified signaling pathway of 5α-reductase and androgen action.
Experimental Protocols
This section outlines generalized experimental methodologies relevant to the synthesis and biological evaluation of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid and its derivatives.
Synthesis of 4-Azasteroid Derivatives
Figure 2: Generalized synthetic workflow for 4-azasteroid derivatives.
Methodology Outline:
-
Starting Material: A suitable steroid precursor, such as a derivative of testosterone, is chosen.
-
A-Ring Cleavage: The A-ring of the steroid is oxidatively cleaved to form a seco-acid. This is a critical step in introducing the necessary functionalities for the subsequent lactamization.
-
Lactam Formation: The seco-acid is then reacted with ammonia or a primary amine to form the lactam ring, incorporating the nitrogen atom at the 4-position.
-
Further Modifications: Subsequent steps may involve the introduction of the C1-C2 double bond and modification of the C17 substituent to yield the final carboxylic acid. Purification is typically achieved through chromatographic techniques.
In Vitro 5α-Reductase Inhibition Assay
The inhibitory potential of 4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid and its derivatives against 5α-reductase can be evaluated using an in vitro enzymatic assay.
Principle: The assay measures the conversion of a radiolabeled or non-radiolabeled substrate (e.g., testosterone) to its 5α-reduced metabolite (DHT) by a source of 5α-reductase (e.g., rat liver microsomes or recombinant human enzyme) in the presence and absence of the test compound.
Workflow:
Figure 3: Workflow for an in vitro 5α-reductase inhibition assay.
Detailed Protocol Outline:
-
Enzyme Preparation: Prepare a microsomal fraction from rat liver or use a commercially available recombinant human 5α-reductase enzyme.
-
Reaction Mixture: In a microcentrifuge tube or a well of a microplate, combine a buffered solution (e.g., phosphate buffer, pH 6.5), the enzyme preparation, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (testosterone) and the cofactor NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., HCl) or a solvent like ethyl acetate.
-
Extraction: Extract the steroids from the aqueous mixture using an organic solvent.
-
Analysis: Quantify the amount of DHT produced using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
4-Aza-5α-androstan-1-ene-3-one-17β-carboxylic acid is a fundamentally important molecule in the medicinal chemistry of 5α-reductase inhibitors. While its primary role is that of a synthetic precursor, its 4-azasteroid core structure is the foundation for the potent inhibitory activity of drugs like Finasteride and Dutasteride. This technical guide provides a consolidated resource of its known properties and relevant experimental methodologies to aid researchers in the ongoing development of novel therapeutics targeting androgen-dependent diseases. Further investigation into the intrinsic biological activity of this intermediate may yet reveal additional insights into the structure-activity relationships of 5α-reductase inhibitors.
References
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- 5. 4-Aza-5a-androstan-1-ene-3-one-17b-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Azasteroids as inhibitors of testosterone 5 alpha-reductase in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
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